3-Propylpiperidin-4-ol
Description
3-Propylpiperidin-4-ol is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features a hydroxyl (-OH) group at the 4th position and a propyl (-CH2CH2CH3) substituent at the 3rd position of the piperidine ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the propyl chain.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-propylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-6-9-5-4-8(7)10/h7-10H,2-6H2,1H3 |
InChI Key |
TZOFSDNBBFFIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCCC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Molecular weights estimated based on standard atomic masses.
Key Observations :
- Lipophilicity: The propyl group in this compound enhances lipophilicity compared to shorter-chain analogs like 3-piperidineethanol. This property may influence membrane permeability in biological systems.
- Hydrogen Bonding : The 4-OH group enables hydrogen bonding, similar to 3-(3-hydroxypropyl)pyridin-4-ol, but the saturated piperidine ring in the former reduces aromatic interactions seen in pyridine derivatives .
- Steric Effects : Bulky substituents, such as the sulfonylaryl group in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, significantly increase molecular weight and steric hindrance compared to this compound .
Physicochemical Property Trends
- Solubility: The hydroxyl group in this compound improves aqueous solubility relative to non-polar analogs like 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine .
- Boiling/Melting Points : Longer alkyl chains (e.g., propyl vs. methyl) typically lower melting points due to reduced crystallinity, a trend observed in piperidine homologs .
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